molecular formula C27H28BrClN2O2 B5186714 4-[2-(5-Bromo-2-hydroxyphenyl)-5-chlorobenzimidazol-1-yl]-2,6-ditert-butylphenol

4-[2-(5-Bromo-2-hydroxyphenyl)-5-chlorobenzimidazol-1-yl]-2,6-ditert-butylphenol

Cat. No.: B5186714
M. Wt: 527.9 g/mol
InChI Key: ZZPPVGZLSQHRLD-UHFFFAOYSA-N
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Description

4-[2-(5-Bromo-2-hydroxyphenyl)-5-chlorobenzimidazol-1-yl]-2,6-ditert-butylphenol is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a combination of bromine, chlorine, and hydroxyl functional groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(5-Bromo-2-hydroxyphenyl)-5-chlorobenzimidazol-1-yl]-2,6-ditert-butylphenol typically involves multi-step organic reactions. One common method starts with the preparation of 5-bromo-2-hydroxybenzaldehyde, which is then reacted with 5-chloro-1H-benzimidazole under specific conditions to form the desired product. The reaction conditions often include the use of solvents like methanol or chloroform and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(5-Bromo-2-hydroxyphenyl)-5-chlorobenzimidazol-1-yl]-2,6-ditert-butylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinones, while substitution reactions can produce a variety of halogenated derivatives .

Scientific Research Applications

4-[2-(5-Bromo-2-hydroxyphenyl)-5-chlorobenzimidazol-1-yl]-2,6-ditert-butylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(5-Bromo-2-hydroxyphenyl)-5-chlorobenzimidazol-1-yl]-2,6-ditert-butylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific kinases or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(5-Bromo-2-hydroxyphenyl)-5-chlorobenzimidazol-1-yl]-2,6-ditert-butylphenol is unique due to its combination of bromine, chlorine, and benzimidazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[2-(5-bromo-2-hydroxyphenyl)-5-chlorobenzimidazol-1-yl]-2,6-ditert-butylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28BrClN2O2/c1-26(2,3)19-13-17(14-20(24(19)33)27(4,5)6)31-22-9-8-16(29)12-21(22)30-25(31)18-11-15(28)7-10-23(18)32/h7-14,32-33H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPPVGZLSQHRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=C(C=C(C=C3)Cl)N=C2C4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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